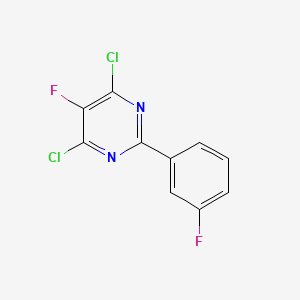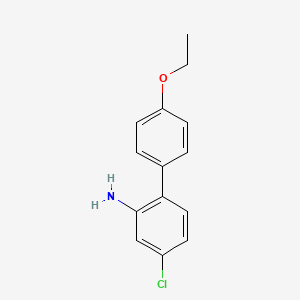
3-Bromo-6-fluoro-2-nitrobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-fluoro-2-nitrobenzyl bromide is an organic compound with the molecular formula C7H4Br2FNO2 It is a derivative of benzyl bromide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-nitrobenzyl bromide typically involves multi-step organic reactions. One common method starts with the nitration of 3-bromo-6-fluorotoluene to introduce the nitro group. This is followed by bromination of the methyl group to form the benzyl bromide derivative. The reaction conditions often involve:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to brominate the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-fluoro-2-nitrobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The primary product is 3-bromo-6-fluoro-2-aminobenzyl bromide.
Oxidation: Products vary based on the oxidizing agent and conditions, potentially leading to carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-6-fluoro-2-nitrobenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying substitution and reduction reactions.
Biology: Potential use in the development of biochemical probes or as a precursor for bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-fluoro-2-nitrobenzyl bromide depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. In reduction reactions, the nitro group is reduced to an amine, often involving electron transfer and protonation steps.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-nitrobenzyl bromide: Lacks the fluorine atom, which can affect its reactivity and applications.
6-Fluoro-2-nitrobenzyl bromide: Lacks one bromine atom, leading to different substitution patterns and reactivity.
2-Bromo-6-fluoro-3-nitrobenzyl bromide: Positional isomer with different substitution patterns on the benzene ring.
Uniqueness
3-Bromo-6-fluoro-2-nitrobenzyl bromide is unique due to the combination of bromine, fluorine, and nitro groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (bromine) groups makes it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H4Br2FNO2 |
|---|---|
Peso molecular |
312.92 g/mol |
Nombre IUPAC |
1-bromo-3-(bromomethyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-6(10)2-1-5(9)7(4)11(12)13/h1-2H,3H2 |
Clave InChI |
HSHQCQQISSARNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CBr)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


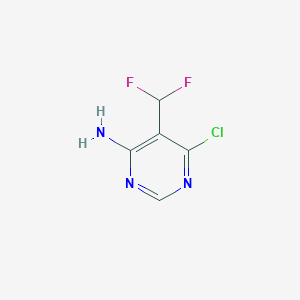
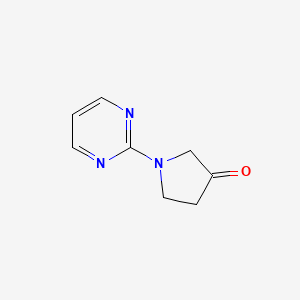
![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
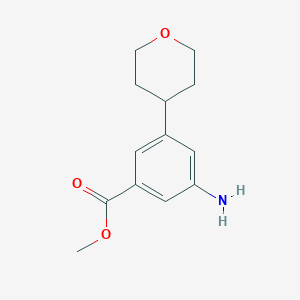
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)

![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

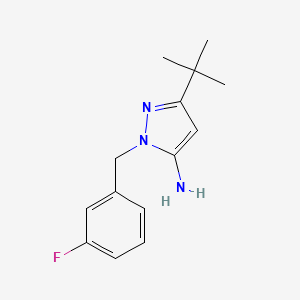
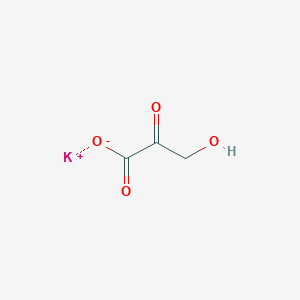
![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
